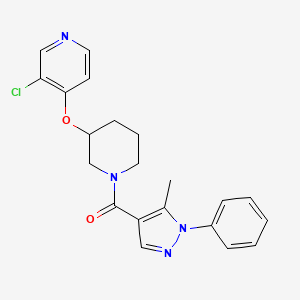
(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The molecular formula of the compound is C21H21ClN4O2 and it has a molecular weight of 396.88.
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring and a chloropyridinyl group.
Physical And Chemical Properties Analysis
The compound is a solid . It is highly soluble in water and other polar solvents . The molecular formula of the compound is C21H21ClN4O2 and it has a molecular weight of 396.88.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Studies on compounds structurally related to "(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone" often involve intricate synthetic routes and detailed structural analysis to understand their properties and potential applications. For example, the synthesis and characterization of isomorphous structures obeying the chlorine-methyl exchange rule highlight the chemical versatility and structural diversity of such compounds, paving the way for tailored applications in medicinal chemistry and material sciences (Rajni Swamy et al., 2013).
Antimicrobial and Anticancer Applications
The antimicrobial and anticancer properties of pyrazole derivatives, including those with structural similarities to the target compound, have been extensively studied. These compounds exhibit potential as therapeutic agents due to their biological activity. For instance, research into novel pyrazoline derivatives as potent antiinflammatory and antibacterial agents indicates the versatility of these compounds in addressing various microbial infections and inflammatory conditions (Ravula et al., 2016). Similarly, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrate the potential of such compounds in the development of new pharmaceuticals (Katariya et al., 2021).
Molecular Docking and Biological Evaluation
Molecular docking studies are crucial for understanding the interaction between these compounds and biological targets, such as enzymes or receptors. This is essential for the development of drugs with specific actions. The molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity study of a related compound highlights the importance of computational methods in predicting the efficacy and mechanism of action of potential therapeutics (Sivakumar et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-15-18(12-24-26(15)16-6-3-2-4-7-16)21(27)25-11-5-8-17(14-25)28-20-9-10-23-13-19(20)22/h2-4,6-7,9-10,12-13,17H,5,8,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKIUDPLGOSGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

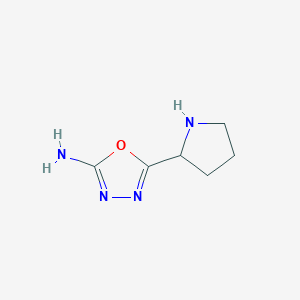


![methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate](/img/structure/B2718423.png)

![Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2718427.png)
![2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2718429.png)
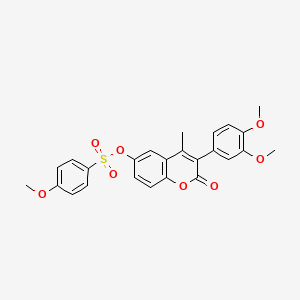

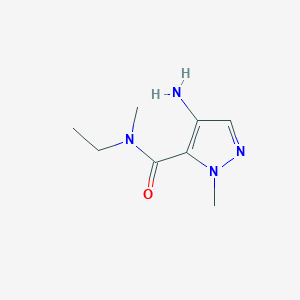


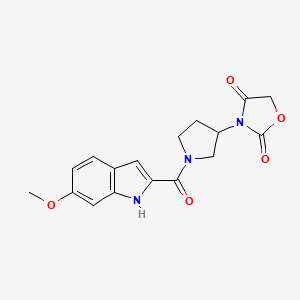
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)